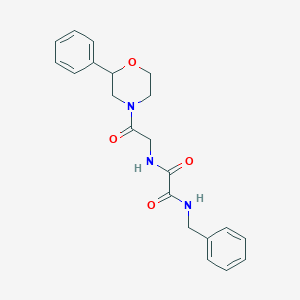

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Description

N1-Benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a 2-oxo-2-(2-phenylmorpholino)ethyl substituent at the N2 position.

Properties

IUPAC Name |

N-benzyl-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c25-19(24-11-12-28-18(15-24)17-9-5-2-6-10-17)14-23-21(27)20(26)22-13-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYPYXDRVBSMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps:

Formation of the Oxalamide Core: The initial step involves the reaction of oxalyl chloride with benzylamine to form N-benzyl oxalamide.

Introduction of the Phenylmorpholino Group: The next step involves the reaction of the intermediate with 2-phenylmorpholine under specific conditions to introduce the phenylmorpholino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenylmorpholino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylmorpholino group may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences among oxalamide derivatives:

Key Observations :

- Methoxy substituents (e.g., in S336 and Compound 14) improve metabolic stability but may reduce receptor affinity compared to morpholino derivatives .

Pharmacological and Functional Activity

- Umami Receptor Agonism: S336 (FEMA 4233) demonstrates potent activation of the hTAS1R1/hTAS1R3 umami receptor, attributed to its pyridinylethyl and dimethoxybenzyl groups, which optimize binding interactions . The target compound’s morpholino group may alter receptor engagement due to steric or electronic effects, though direct activity data are unavailable.

- Toxicological Safety: Structurally related oxalamides (e.g., S336 and its analogs) exhibit high margins of safety, with NOEL values of 100 mg/kg bw/day and exposure margins exceeding 500 million in regulatory evaluations . This suggests that the target compound, if metabolized similarly, may share this favorable profile.

Regulatory and Industrial Relevance

- Flavoring Agents : S336 (Savorymyx® UM33) is approved for use in foods (FEMA 4233), highlighting the commercial viability of oxalamides with optimized substituents .

- Toxicology-Driven Design : The high safety margins of related compounds underscore the importance of substituent choice in minimizing metabolic risks .

Biological Activity

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a benzyl group, an oxalamide linkage, and a phenylmorpholino moiety, contributing to its diverse applications in drug development and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Functional Groups

- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Oxalamide Linkage : Contributes to the stability and reactivity of the compound.

- Phenylmorpholino Moiety : May facilitate binding to specific enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound's ability to interact with various molecular targets suggests its potential for therapeutic applications.

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes, thereby preventing substrate catalysis. This interaction can modulate cellular pathways critical for disease progression.

- Receptor Modulation : By binding to receptors, the compound could influence signaling pathways, leading to altered cellular responses that may benefit therapeutic outcomes.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition of growth at low concentrations, indicating its potential as a novel antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Caspase activation |

| MCF-7 | 3.5 | Mitochondrial pathway modulation |

| A549 | 7.0 | Inhibition of cell proliferation |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxalamide derivatives, which may also exhibit biological activities.

| Compound Name | Structural Differences | Notable Activity |

|---|---|---|

| N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide | Contains a naphthalene ring | Antimicrobial |

| N-Benzyl-N-(4-methoxyphenyl)oxalamide | Lacks the oxo group in the ethyl chain | Anticancer |

| N-Benzyl-N-(3-fluorophenyl)oxalamide | Contains a fluorine substituent | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.